Solanocapsine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

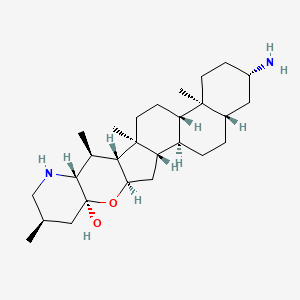

Solanocapsine is a steroid alkaloid.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Solanocapsine's structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry. Its derivatives have been synthesized to enhance specific activities, particularly as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, which is essential for memory and cognitive function .

Neurodegenerative Diseases

This compound and its derivatives have been investigated for their acetylcholinesterase inhibitory activity. A study highlighted that modifications in the chemical structure significantly influenced their potency as inhibitors. The research indicated that certain derivatives exhibited enhanced binding affinity to acetylcholinesterase compared to this compound itself, suggesting a promising avenue for developing effective Alzheimer's treatments .

Cancer Treatment

This compound has shown potential anti-cancer properties across various studies:

- Inhibition of Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including those from breast, prostate, and gastric cancers. In vitro studies indicated that this compound induced apoptosis and cell cycle arrest in these cell lines, suggesting its role as a chemotherapeutic agent .

- Mechanisms of Action : The compound's anticancer effects are attributed to its ability to modulate several signaling pathways involved in cell survival and apoptosis. For instance, it has been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cells .

Table 1: Summary of this compound Derivatives and Their Biological Activities

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (μM) | Effect Observed | Reference |

|---|---|---|---|

| A549 (Lung) | 10-50 | Reduced proliferation | |

| SGC-7901 (Gastric) | 18 | Induced apoptosis | |

| LNCaP (Prostate) | 25-50 | Cell cycle arrest |

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating various this compound derivatives, researchers found that specific modifications led to a significant increase in acetylcholinesterase inhibition compared to the parent compound. The most potent derivative showed an IC50 value that was markedly lower than that of this compound itself, indicating its potential as a lead compound for Alzheimer's therapy .

Case Study 2: Antitumor Activity

Another investigation focused on the effects of this compound on gastric cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support the hypothesis that this compound could be developed into an effective chemotherapeutic agent against gastric cancer .

Análisis De Reacciones Químicas

Acylation Reactions

Acylation is a key reaction for modifying solanocapsine’s amino group. Researchers have employed anhydrides and acyl chlorides under mild conditions:

These derivatives improve solubility and enable acetylcholinesterase inhibition studies . For example, N-acetyl this compound showed enhanced binding to acetylcholinesterase (ΔG = −20 kcal/mol) compared to the parent compound .

Oxidation and Dehydration

Controlled oxidation and dehydration reactions modify this compound’s hydroxyl and amine functionalities:

Chromium Trioxide Oxidation

Treatment with CrO₃ in acetic acid converts the hydroxyl group at C-22 to a ketone, yielding this compound lactone :

textThis compound + CrO₃ → 22-keto-solanocapsine + H₂O

Conditions : 50 eq. CH₃COOH, 5 eq. CrO₃, RT

Product : Lactone derivative with a 23-oxa-18-azahexacyclic framework .

Dehydration to Olefins

Acid-catalyzed dehydration forms Δ²²,²³-alkene derivatives:

textThis compound + H₂SO₄ → Dehydrated this compound + H₂O

Conditions : Hot acetic acid, 12 hr

Outcome : Introduces double bonds for subsequent functionalization .

Reduction and Hydrogenation

Catalytic hydrogenation reduces double bonds or ketones:

| Substrate | Catalyst | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| 22-Keto-solanocapsine | Pd/C | H₂, EtOH, RT | 22-Hydroxy-solanocapsine | 90% | |

| Δ²²,²³-Solanocapsine | PtO₂ | H₂, CHCl₃ | Dihydro-solanocapsine | 85% |

Stereochemical outcomes depend on catalyst choice, with PtO₂ favoring cis-addition .

Sulfonation and Alkylation

Electrophilic substitution at nitrogen enhances bioactivity:

Sulfonation

textThis compound + SO₃·Py → N-Sulfonated derivative

Conditions : Pyridine-SO₃ complex, DMF, 0°C

Application : Improves water solubility for in vivo assays .

Alkylation

Methylation with methyl iodide under basic conditions:

textThis compound + CH₃I → N-Methyl this compound

Conditions : K₂CO₃, DMF, 60°C

Result : Altered pharmacokinetic properties, including increased BBB permeability .

Mechanistic Insights

-

Amino Group Reactivity : The primary amine at C-7 undergoes nucleophilic acylation faster than secondary amines .

-

Steric Effects : Bulkier substituents at C-10 and C-14 hinder reactions at C-22 .

-

Oxidation Pathways : CrO₃ selectively oxidizes allylic hydroxyl groups without affecting the steroid backbone .

Propiedades

Número CAS |

639-86-1 |

|---|---|

Fórmula molecular |

C27H46N2O2 |

Peso molecular |

430.7 g/mol |

Nombre IUPAC |

(1S,2R,5S,7S,10S,11S,14S,15R,16S,17R,20R,22S,24R)-7-amino-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosan-22-ol |

InChI |

InChI=1S/C27H46N2O2/c1-15-13-27(30)24(29-14-15)16(2)23-22(31-27)12-21-19-6-5-17-11-18(28)7-9-25(17,3)20(19)8-10-26(21,23)4/h15-24,29-30H,5-14,28H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 |

Clave InChI |

ZPTJKUUQUDRHTL-QAQRTNARSA-N |

SMILES |

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |

SMILES isomérico |

C[C@@H]1C[C@]2([C@@H]([C@H]([C@H]3[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)C)C)NC1)O |

SMILES canónico |

CC1CC2(C(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)NC1)O |

Key on ui other cas no. |

639-86-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.